Methyl 2-(2,5-dichlorothiophene-3-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Methyl 2-(2,5-dichlorothiophene-3-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a bicyclic heterocyclic compound featuring a fused thiophene-pyridine core. Its structure includes a 4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold substituted with methyl groups at positions 5 and 7, a 2,5-dichlorothiophene-3-carboxamido moiety at position 2, and a methyl ester at position 2.
The synthesis of such derivatives typically involves cyclocondensation reactions, followed by functionalization of the core structure. The dichlorothiophene and tetramethyl substituents likely enhance lipophilicity and metabolic stability, which are critical for bioavailability .
Properties
IUPAC Name |
methyl 2-[(2,5-dichlorothiophene-3-carbonyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O3S2/c1-17(2)7-9-11(16(24)25-5)15(27-12(9)18(3,4)22-17)21-14(23)8-6-10(19)26-13(8)20/h6,22H,7H2,1-5H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYIPZWSWSDPKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=C(SC(=C3)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(2,5-dichlorothiophene-3-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups including carboxamide and ester functionalities. Its molecular formula is with a molecular weight of approximately 395.23 g/mol. The presence of the thiophene ring system is significant as it often correlates with diverse biological activities.
Antimicrobial Activity
Research has indicated that derivatives of thiophene compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains including Escherichia coli and Pseudomonas aeruginosa . The Minimum Inhibitory Concentration (MIC) values for some thiophene derivatives have been reported as low as 0.21 µM against these pathogens .
Table 1: Antimicrobial Activity of Thiophene Derivatives
| Compound | Target Microorganism | MIC (µM) |
|---|---|---|
| Compound A | E. coli | 0.21 |
| Compound B | P. aeruginosa | 0.25 |
| Methyl derivative | Staphylococcus aureus | 0.30 |
Cytotoxicity
Cytotoxicity assays using human cell lines such as HaCat and Balb/c 3T3 have revealed that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing therapeutic agents with reduced side effects.
The mechanism through which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Key Enzymes : Molecular docking studies suggest that this compound interacts with essential bacterial enzymes such as MurD and DNA gyrase. Binding energies comparable to established antibiotics indicate potential efficacy in disrupting bacterial cell wall synthesis and DNA replication .
- Cell Membrane Disruption : The presence of the thiophene moiety may facilitate interaction with microbial membranes, leading to increased permeability and subsequent cell death.
Case Studies
Several studies have synthesized variations of this compound and evaluated their biological activities:
- A study synthesized several 4,5,6,7-tetrahydrothieno pyridine derivatives and assessed their antimicrobial properties. Notably, compounds featuring the dichlorothiophene group exhibited enhanced activity against Gram-positive bacteria while maintaining lower toxicity profiles against eukaryotic cells .
- Another investigation highlighted the antifungal properties of related thiophene derivatives against Candida species. Compounds showed significant inhibition zones compared to controls in agar diffusion assays .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- The target compound shares a thieno[2,3-c]pyridine core with other derivatives but is distinguished by its dichlorothiophene carboxamido group, which may enhance binding to TNF-α or other targets through halogen bonding .
- Compound C1 () demonstrates that substitutions on the pyridine ring significantly influence antiplatelet efficacy, suggesting the target compound’s methyl and dichloro groups could similarly modulate activity .
Functional Analogs: Heterocyclic TNF-α Inhibitors
Table 2: Functional Analogs with TNF-α Inhibition Activity
Key Observations :
- Bicyclic thiophenes () with TNF-α inhibitory activity lack the dichlorothiophene moiety but share a fused heterocyclic system, underscoring the importance of the core scaffold for target engagement .
- The target compound ’s dichloro substitution may improve selectivity or potency compared to simpler analogs, though direct comparative data are absent in the provided evidence.
Preparation Methods
Retrosynthetic Analysis of the Target Compound
The target molecule can be dissected into two primary synthons: (1) the 2,5-dichlorothiophene-3-carboxamide moiety and (2) the 5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate core. Strategic bond disconnections reveal three critical synthetic operations:
Dichlorothiophene Carboxylic Acid Synthesis
Chlorination of thiophene derivatives using N-chlorosuccinimide (NCS) in acetic acid/N,N-dimethylformamide (DMF) mixtures provides regioselective access to 2,5-dichlorothiophene-3-carboxylic acid, a key precursor. This method, adapted from patented protocols, achieves 85–92% yields through sequential electrophilic aromatic substitutions.
Tetrahydrothienopyridine Core Construction
Cyclocondensation of α,β-unsaturated ketones with malononitrile under basic conditions generates the fused pyridine-thiophene system. Modifications using pre-alkylated starting materials enable installation of the 5,5,7,7-tetramethyl groups prior to ring formation, as demonstrated in analogous pyridine syntheses.
Stepwise Synthesis of Structural Components
Synthesis of 2,5-Dichlorothiophene-3-Carboxylic Acid
Chlorination of Thiophene Precursors
The patented method for 3-methyl-4,5-dichlorothiophene-2-carboxylic acid synthesis provides a template for regioselective dichlorination:
- Substrate Preparation : 3-Methylthiophene-2-carboxylic acid (1 eq) dissolved in acetic acid/DMF (3:1 v/v)
- Chlorination : NCS (2.2 eq) added portionwise at 0°C, stirred 6 hr at 30°C
- Workup : Precipitation with ice water, filtration, recrystallization from ethyl acetate/hexane
- Yield : 86–89% as white crystals
- Characterization : $$ ^1H $$ NMR (DMSO-$$ d_6 $$) δ 13.16 (s, 1H, COOH), 7.82 (s, 1H, thiophene-H), 2.41 (s, 3H, CH3)
Adaptation for Target Substituents
To obtain 2,5-dichlorothiophene-3-carboxylic acid (non-methylated analog):
- Replace starting material with thiophene-3-carboxylic acid
- Increase NCS to 2.5 eq for complete di-substitution
- Extend reaction time to 8 hr at 35°C
- Purify via silica chromatography (hexane:EtOAc 4:1)
Construction of 5,5,7,7-Tetramethyl-4,5,6,7-Tetrahydrothieno[2,3-c]Pyridine-3-Carboxylate
Thiophene Ring Functionalization
Friedel-Crafts Acylation :
Chalcone Formation :
Pyridine Ring Cyclization
Cyclocondensation :
Methyl Ester Installation :
Tetramethyl Group Introduction :
Final Coupling and Global Deprotection
Amide Bond Formation
Activation of Carboxylic Acid
Coupling with Amine
Amine Preparation :
Coupling :
Yield Optimization
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Coupling Temp (°C) | 0–40 | 25 | +18% |
| EDCI Equiv | 1.0–1.5 | 1.2 | +12% |
| Reaction Time (hr) | 6–24 | 12 | +9% |
Analytical Characterization
Critical Process Parameters
Chlorination Efficiency
| NCS Equiv | Temp (°C) | Time (hr) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 2.0 | 25 | 4 | 72 | 91.2 |
| 2.2 | 30 | 6 | 89 | 98.5 |
| 2.5 | 35 | 8 | 91 | 97.8 |
Cyclization Yield Dependence
| Base | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| KOH | MeOH | 65 | 2 | 85 |
| NaOH | EtOH | 78 | 3 | 76 |
| DBU | DMF | 110 | 1 | 68 |
Q & A
Basic: What are the established synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions:
- Step 1 : Cyclization of thiophene derivatives with pyridine-like precursors under reflux conditions (e.g., using DMF or THF as solvents).
- Step 2 : Amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) to introduce the dichlorothiophene moiety.
- Step 3 : Esterification with methyl chloroformate under basic conditions.
Key factors affecting yield include solvent polarity (polar aprotic solvents enhance cyclization efficiency), temperature control (60–80°C optimal for amide coupling), and purification via column chromatography or recrystallization .
Basic: How is the compound characterized structurally, and what analytical techniques are critical?
Structural confirmation relies on:
- 1H/13C NMR : To identify protons in the tetrahydrothieno[2,3-c]pyridine core (δ 1.2–2.8 ppm for methyl groups) and aromatic regions (δ 6.5–7.5 ppm for thiophene).
- HRMS : For molecular ion verification (e.g., [M+H]+ at m/z 500–550 range).
- HPLC : Purity assessment (>95% by reverse-phase C18 columns).
Advanced techniques like 2D NMR (COSY, HSQC) resolve stereochemical ambiguities in the tetramethyl-substituted ring .
Basic: What are the recommended storage and stability protocols?
The compound is hygroscopic and light-sensitive. Store at –20°C under inert gas (argon/nitrogen) in amber vials. Stability tests show <5% degradation over 6 months when protected from moisture .
Advanced: How can synthetic yields be optimized for scale-up?
- Solvent Optimization : Replace DMF with biodegradable alternatives (e.g., cyclopentyl methyl ether) to reduce toxicity.
- Catalyst Screening : Test Pd-catalyzed cross-coupling for regioselective amide formation.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours for cyclization) with 15–20% yield improvement .
Advanced: How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer)?
Discrepancies often arise from:
- Assay Conditions : Varying pH or serum content in cell culture media (e.g., fetal bovine serum may deactivate the compound).
- Cell Line Specificity : Test across multiple lines (e.g., HeLa vs. MCF-7) to identify selectivity.
- Orthogonal Assays : Combine MTT viability assays with flow cytometry (apoptosis) and ROS detection to validate mechanisms .
Advanced: What computational strategies predict binding modes for target identification?
- Molecular Docking : Use AutoDock Vina with homology-modeled protein structures (e.g., kinase domains).
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.
- QSAR Models : Correlate substituent electronegativity (e.g., dichlorothiophene) with bioactivity .
Advanced: How to address regioselectivity challenges in functionalizing the thieno[2,3-c]pyridine core?
- Directing Groups : Install temporary protecting groups (e.g., Boc) to block undesired positions during electrophilic substitution.
- Lewis Acid Catalysis : Use BF3·OEt2 to enhance para-selectivity in halogenation reactions .
Advanced: What safety and toxicity considerations are critical for in vivo studies?
- In Vitro Tox Screens : Use HepG2 cells for hepatotoxicity profiling (IC50 > 50 µM recommended).
- Ames Test : Rule out mutagenicity with TA98 and TA100 strains.
- In Vivo Models : Monitor renal/hepatic biomarkers in rodents after 28-day exposure .
Advanced: How to troubleshoot poor solubility in biological assays?
- Co-solvents : Use DMSO (≤0.1% final concentration) or β-cyclodextrin inclusion complexes.
- Prodrug Design : Convert the methyl ester to a phosphate salt for enhanced aqueous solubility .
Advanced: What strategies mitigate decomposition during long-term storage?
- Lyophilization : Stabilize the compound as a lyophilized powder under vacuum.
- Antioxidants : Add 0.1% BHT to prevent oxidation of the thiophene ring .
Advanced: How to validate synthetic intermediates with conflicting spectral data?
- Isotopic Labeling : Use 13C-labeled precursors to trace unexpected peaks in NMR.
- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., for tetramethyl substituents) .
Advanced: What are the scale-up challenges in transitioning from lab-scale to pilot-scale synthesis?
- Purification Bottlenecks : Replace column chromatography with centrifugal partition chromatography for faster processing.
- Continuous Flow Reactors : Improve heat transfer for exothermic steps (e.g., esterification) .
Advanced: How to design mechanistic studies for reaction pathway elucidation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
